molecular formula C25H27F2N5O3S B607688 Cycloprop[f]indazole-3-carboxamide, 5,5-difluoro-1,4,4a,5,5a,6-hexahydro-5a-methyl-N-[1-[phenyl(tetrahydro-1,1-dioxido-2H-thiopyran-2-yl)methyl]-1H-pyrazol-4-yl]- CAS No. 1705602-02-3

Cycloprop[f]indazole-3-carboxamide, 5,5-difluoro-1,4,4a,5,5a,6-hexahydro-5a-methyl-N-[1-[phenyl(tetrahydro-1,1-dioxido-2H-thiopyran-2-yl)methyl]-1H-pyrazol-4-yl]-

Cat. No. B607688
M. Wt: 515.5798
InChI Key: JNRFIKALOWSUBG-DAVFGYKESA-N
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Description

Indazole is a heterocyclic aromatic organic compound. This moiety, which is part of your compound of interest, is structurally diverse and has aroused great interest due to its wide variety of biological properties .


Molecular Structure Analysis

The molecular structure of indazole derivatives can be quite diverse, depending on the specific substituents attached to the indazole ring . The exact structure of your compound of interest would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

Indazole derivatives can undergo a variety of chemical reactions, depending on their specific structure and the conditions under which the reactions are carried out . Without more specific information about your compound of interest, it’s difficult to provide a detailed analysis of its potential chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of indazole derivatives, such as melting point, boiling point, density, molecular formula, and molecular weight, can vary widely depending on their specific structure .

Scientific Research Applications

Analytical Properties and Identification

The analytical properties of closely related compounds such as N-(1-adamantyl)-2-pentyl-2H-indazole-3-carboxamide have been explored. These compounds, including various synthetic cannabinoids, were identified using techniques like liquid chromatography-quadrupole time-of-flight-mass spectrometry (LC-QTOF-MS), gas chromatography-time-of-flight-mass spectrometry (GC-TOF-MS), and nuclear magnetic resonance (NMR) spectroscopy. This indicates the significance of advanced analytical techniques in identifying and characterizing complex chemical compounds (Jia et al., 2017).

Antifungal Applications

Compounds such as N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide have shown promising antifungal activity. This points to the potential of similar structures in developing antifungal agents, with their effectiveness being evaluated against a range of phytopathogenic fungi. The molecular docking studies indicate the possibility of these compounds forming hydrogen bonds with specific amino acids, enhancing their antifungal capabilities (Du et al., 2015).

Imaging Applications in Immunology and Oncology

The compound (5aR)-5,5-difluoro-5a-methyl-N-(1-((S)-3-(methylsulfonyl)phenyl)(tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxamide has been identified as a potential imaging agent for T cells using positron emission tomography (PET). Although not optimal for clinical use, it demonstrates the feasibility of developing selective PET ligands for imaging T cells in patients, which can be significant in diagnosing and monitoring immunological and oncological conditions (Auberson et al., 2018).

Synthesis and Characterization in Chemical Research

Studies have also focused on the synthesis and characterization of various indazole and pyrazole derivatives. These include research on compounds like N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, highlighting the diverse synthetic routes and analytical techniques employed in chemical research to elucidate the structures of such complex molecules (McLaughlin et al., 2016).

Applications in Organic Electronics

The structural analogues of the compound have been used in the development of organic light-emitting diodes (OLEDs). For instance, iridium(III) complexes with phenylpyrazole derivatives have been synthesized, showing tunable emission colors. This suggests the potential use of similar compounds in electronic and photonic applications, where the manipulation of emission properties is crucial (Niu et al., 2018).

Future Directions

Given the wide range of biological activities exhibited by indazole derivatives, there is significant interest in further exploring their medicinal properties for the treatment of various pathological conditions .

properties

IUPAC Name

N-[1-[(1,1-dioxothian-2-yl)-phenylmethyl]pyrazol-4-yl]-5,5-difluoro-5a-methyl-1,4,4a,6-tetrahydrocyclopropa[f]indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27F2N5O3S/c1-24-12-18-17(11-20(24)25(24,26)27)21(31-30-18)23(33)29-16-13-28-32(14-16)22(15-7-3-2-4-8-15)19-9-5-6-10-36(19,34)35/h2-4,7-8,13-14,19-20,22H,5-6,9-12H2,1H3,(H,29,33)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRFIKALOWSUBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3=C(CC1C2(F)F)C(=NN3)C(=O)NC4=CN(N=C4)C(C5CCCCS5(=O)=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27F2N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cycloprop[f]indazole-3-carboxamide, 5,5-difluoro-1,4,4a,5,5a,6-hexahydro-5a-methyl-N-[1-[phenyl(tetrahydro-1,1-dioxido-2H-thiopyran-2-yl)methyl]-1H-pyrazol-4-yl]-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cycloprop[f]indazole-3-carboxamide, 5,5-difluoro-1,4,4a,5,5a,6-hexahydro-5a-methyl-N-[1-[phenyl(tetrahydro-1,1-dioxido-2H-thiopyran-2-yl)methyl]-1H-pyrazol-4-yl]-
Reactant of Route 2
Reactant of Route 2
Cycloprop[f]indazole-3-carboxamide, 5,5-difluoro-1,4,4a,5,5a,6-hexahydro-5a-methyl-N-[1-[phenyl(tetrahydro-1,1-dioxido-2H-thiopyran-2-yl)methyl]-1H-pyrazol-4-yl]-
Reactant of Route 3
Cycloprop[f]indazole-3-carboxamide, 5,5-difluoro-1,4,4a,5,5a,6-hexahydro-5a-methyl-N-[1-[phenyl(tetrahydro-1,1-dioxido-2H-thiopyran-2-yl)methyl]-1H-pyrazol-4-yl]-
Reactant of Route 4
Reactant of Route 4
Cycloprop[f]indazole-3-carboxamide, 5,5-difluoro-1,4,4a,5,5a,6-hexahydro-5a-methyl-N-[1-[phenyl(tetrahydro-1,1-dioxido-2H-thiopyran-2-yl)methyl]-1H-pyrazol-4-yl]-
Reactant of Route 5
Cycloprop[f]indazole-3-carboxamide, 5,5-difluoro-1,4,4a,5,5a,6-hexahydro-5a-methyl-N-[1-[phenyl(tetrahydro-1,1-dioxido-2H-thiopyran-2-yl)methyl]-1H-pyrazol-4-yl]-
Reactant of Route 6
Cycloprop[f]indazole-3-carboxamide, 5,5-difluoro-1,4,4a,5,5a,6-hexahydro-5a-methyl-N-[1-[phenyl(tetrahydro-1,1-dioxido-2H-thiopyran-2-yl)methyl]-1H-pyrazol-4-yl]-

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